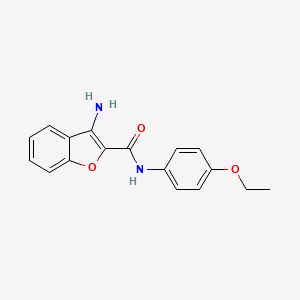

3-amino-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide

説明

特性

IUPAC Name |

3-amino-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-21-12-9-7-11(8-10-12)19-17(20)16-15(18)13-5-3-4-6-14(13)22-16/h3-10H,2,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEPBDVZXUNQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-amino-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities, particularly in anticancer and neuroprotective domains. This article synthesizes the current understanding of its biological activity, drawing from various research studies and reviews.

Chemical Structure and Synthesis

The compound features a benzofuran core with an amino group and an ethoxyphenyl substituent, which are critical for its biological activity. The synthesis of benzofuran derivatives often involves methods such as cyclization reactions, which yield compounds with varying substituents that influence their pharmacological profiles.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties . For instance, studies have demonstrated that modifications in the benzofuran structure can lead to enhanced antiproliferative effects against various cancer cell lines. In one study, compounds with specific substitutions showed up to 10-fold increased potency compared to standard drugs like Combretastatin-A4 (CA-4) .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Relative Activity |

|---|---|---|---|

| CA-4 | A549 | 1.0 | Reference |

| This compound | HL-60 | TBD | TBD |

| 10h | HL-60 | 0.56 | 2x CA-4 |

| 10g | U937 | 1.4 | Marginally lower than CA-4 |

The compound’s mechanism involves tubulin polymerization inhibition , crucial for cancer cell proliferation. Notably, certain derivatives have shown IC50 values significantly lower than that of established chemotherapeutics, indicating their potential as effective anticancer agents .

Neuroprotective Effects

The compound also exhibits neuroprotective and antioxidant properties . Studies have highlighted that certain benzofuran derivatives can scavenge reactive oxygen species (ROS) and offer protection against excitotoxicity in neuronal cells . The structure-activity relationship (SAR) indicates that specific substitutions enhance these protective effects, making them candidates for further development in neurodegenerative disease therapies.

Table 2: Neuroprotective Activity of Benzofuran Derivatives

| Compound | Activity Type | Effectiveness |

|---|---|---|

| 1j | ROS Scavenging | Moderate |

| This compound | Neuroprotection | TBD |

Case Studies

A notable case study focused on the evaluation of various benzofuran derivatives against human cancer cell lines, revealing that those with specific methoxy substitutions exhibited greater selectivity and potency compared to non-substituted counterparts . The findings suggest that the incorporation of functional groups at strategic positions can significantly enhance the biological activity of these compounds.

科学的研究の応用

Antimicrobial Properties

Research indicates that benzofuran derivatives, including 3-amino-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various benzofuran-based compounds against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the benzofuran structure can enhance their efficacy as anti-TB agents . The compound's structure allows it to interact with critical enzymes involved in the pathogen's survival, making it a candidate for further development as an anti-tubercular drug.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Benzofuran derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of apoptotic pathways and the inhibition of angiogenesis . In particular, studies have demonstrated that certain structural modifications can enhance the selectivity and potency of these compounds against various cancer cell lines.

Drug Development

The promising biological activities of this compound position it as a candidate for drug development, particularly in the fields of oncology and infectious diseases. The compound's ability to inhibit key enzymes in Mtb suggests potential use as a therapeutic agent against tuberculosis, especially in drug-resistant strains .

Case Studies

Several case studies have documented the synthesis and evaluation of benzofuran derivatives:

- A study reported that specific benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard anti-TB drugs like ethambutol, indicating their potential as effective alternatives or adjuncts in TB treatment regimens .

- Another investigation focused on the design of novel benzofuran-based small molecules aimed at preventing amyloid-beta aggregation, which is relevant in Alzheimer's disease research . These findings underscore the versatility of benzofuran derivatives in addressing various health challenges.

Data Tables

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key analogs of 3-amino-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide, highlighting differences in substituents and molecular properties:

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | -OCH₂CH₃ | C₁₇H₁₆N₂O₃ | 296.33 | Ethoxy group (electron-donating, polar) |

| 3-Amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | -Cl | C₁₅H₁₁ClN₂O₂ | 286.72 | Chloro group (electron-withdrawing) |

| 3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | -CH₃ | C₁₆H₁₄N₂O₂ | 266.30 | Methyl group (hydrophobic) |

| 3-Amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide | -CH₂CH₃ | C₁₇H₁₆N₂O₂ | 280.32 | Ethyl group (bulkier hydrophobic) |

| 3-Amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide | -F | C₁₅H₁₁FN₂O₂ | 270.26 | Fluoro group (small, electronegative) |

Key Observations :

- Steric Effects : Ethyl (-CH₂CH₃) and methyl (-CH₃) groups increase hydrophobicity, which may influence membrane permeability and bioavailability .

Insecticidal Activity

- Chlorophenyl Analog: 3-Amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide demonstrated superior insecticidal activity against cowpea aphids (Aphis craccivora) compared to the commercial insecticide acetamiprid. This highlights the role of electron-withdrawing groups in enhancing interactions with insect nicotinic acetylcholine receptors .

- Ethoxyphenyl Analog : While direct data on the ethoxyphenyl variant is unavailable, the ethoxy group’s polarity may reduce bioavailability in insects compared to the chloro analog. However, its hydrogen-bonding capacity could improve target specificity in other applications .

Antifungal Potential

- Pyrazinecarboxamide Analogs: Structurally related compounds, such as 3-amino-N-(aminoiminomethyl)-6-chloro-5-azacyclotridec-1-yl-2-pyrazinecarboxamide, showed antifungal activity by targeting fungal Nhx1 transporters. The ethoxyphenyl benzofuran analog may share similar mechanisms but with modified potency due to differences in aromatic substitution .

Pharmacological Relevance

- Neuropharmacology : A benzofuran carboxamide analog, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide, acts as an α7 nicotinic acetylcholine receptor agonist, improving memory in rodents. The ethoxyphenyl variant’s larger substituent may alter receptor binding kinetics compared to smaller groups like fluoro or methyl .

準備方法

Synthesis of the Benzofuran Core

A widely adopted route for preparing benzofuran-2-carboxamide derivatives begins with the cyclization of 2-hydroxybenzonitrile and 2-bromoacetophenone in the presence of a base such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). This one-pot reaction efficiently constructs the benzofuran ring and introduces a 3-amino group in a single step.

Table 1. One-Pot Synthesis of 3-Amino-2-Aroyl Benzofurans

| Entry | Starting Materials | Base (equiv) | Solvent | Time | Temp. | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-hydroxybenzonitrile, 2-bromoacetophenone | 1.0 | DMF | 12 h | RT | 80 |

| 2 | Same | 2.0 | DMF | 10 min | RT | 92 |

RT = Room Temperature

This method offers:

Introduction of the Amino Group

The amino group at the 3-position is introduced during the cyclization step described above, as the reaction between 2-hydroxybenzonitrile and 2-bromoacetophenone under basic conditions leads directly to 3-amino-2-aroyl benzofuran derivatives.

Formation of the Carboxamide Linkage

The carboxamide is formed by coupling the benzofuran-2-carboxylic acid (or its activated derivative) with a substituted aniline such as 4-ethoxyaniline. One efficient method uses carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF).

- Dissolve benzofuran-2-carboxylic acid in THF.

- Add CDI and stir for 1 hour.

- Add 4-ethoxyaniline and stir for 12–14 hours.

- Work up the reaction by acidification and extraction, followed by purification (e.g., flash chromatography).

Table 2. Amide Coupling Yields

| Entry | Coupling Agent | Amine (R-NH₂) | Yield (%) |

|---|---|---|---|

| 1 | CDI | 4-ethoxyaniline | 72–89 |

Yields are representative for various substituted anilines; 4-ethoxyaniline falls within this range.

Alternative Approaches

Patent literature describes additional methods, such as:

- Amidation of benzofuran-2-carboxylic acid chloride with substituted anilines in the presence of a base (e.g., triethylamine).

- Use of coupling agents like EDCI or DCC in organic solvents for amide bond formation.

Table 3. Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Benzofuran formation | 2-hydroxybenzonitrile, 2-bromoacetophenone, Cs₂CO₃, DMF, RT | 80–92 | One-pot, rapid, high-yielding |

| Amide coupling | Benzofuran-2-carboxylic acid, CDI, 4-ethoxyaniline, THF, RT | 72–89 | Mild, efficient, broad substrate scope |

- The Cs₂CO₃-mediated one-pot synthesis is notable for its speed, scalability, and high yield.

- Amide coupling with CDI avoids harsh conditions and is compatible with a variety of functional groups.

- The overall synthetic sequence is modular, allowing for the introduction of diverse substituents at the amide nitrogen.

- Patent methodologies provide alternative activation and coupling strategies, though yields and conditions may vary.

Q & A

Q. What are the key synthetic routes for 3-amino-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide, and what intermediates are critical?

The synthesis typically involves a multi-step process. A common route begins with the preparation of the benzofuran-2-carboxylic acid core, followed by amidation with 4-ethoxyaniline. Critical intermediates include:

- Benzofuran-2-carboxylic acid : Synthesized via cyclization of substituted salicylaldehydes or via Pd-catalyzed C–H activation.

- Activated acyl intermediate : Generated using coupling agents like EDCI or HATU to facilitate amide bond formation with 4-ethoxyaniline .

- Purification steps : Column chromatography or recrystallization ensures removal of byproducts (e.g., unreacted aniline or coupling reagents) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : - and -NMR confirm the benzofuran backbone, ethoxy group, and amide linkage.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects in biological interactions (e.g., hydrogen bonding with target proteins) .

- HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Apply Design of Experiments (DoE) to systematically vary parameters:

- Temperature : Elevated temperatures (80–100°C) may accelerate amidation but risk decomposition.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may hinder purification.

- Catalyst loading : Pd-based catalysts (e.g., Pd(OAc)) for C–H functionalization require precise stoichiometry to avoid side reactions .

- Statistical analysis : Use response surface methodology (RSM) to identify optimal conditions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

Contradictions often arise from:

- Purity discrepancies : Impurities >5% skew assay results. Validate purity via HPLC and elemental analysis.

- Assay conditions : Standardize protocols (e.g., cell line viability, incubation time). For example, mitochondrial toxicity assays require controlled O levels .

- Structural analogs : Compare with derivatives (e.g., fluorinated or methoxy-substituted benzofurans) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Focus on the benzofuran ring’s π-π stacking and the ethoxy group’s hydrophobic interactions .

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG) and conformational flexibility .

- Pharmacophore modeling : Identify critical moieties (e.g., amino group for hydrogen bonding) using tools like MOE .

Q. What strategies mitigate challenges in solubility and bioavailability during in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance water solubility.

- Nanocarrier systems : Use liposomes or PEGylated nanoparticles to improve plasma half-life .

- Co-crystallization : Co-formulate with cyclodextrins or surfactants to stabilize the amorphous phase .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields?

- Reaction monitoring : Use TLC or in situ IR to track intermediate formation.

- Byproduct analysis : LC-MS identifies side products (e.g., over-oxidized benzofurans or unreacted intermediates) .

- Batch consistency : Replicate reactions ≥3 times under identical conditions to assess variability .

Q. What methodological pitfalls lead to inconsistent biological assay results?

- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates that non-specifically inhibit proteins.

- Redox interference : Include controls (e.g., catalase) to rule out ROS-mediated cytotoxicity .

- Metabolic instability : Pre-incubate with liver microsomes to identify rapid degradation pathways .

Experimental Design and Validation

Q. How to design a robust SAR study for benzofuran-2-carboxamide derivatives?

- Scaffold diversification : Synthesize analogs with varying substituents (e.g., halogen, nitro, or alkyl groups) on the benzofuran and ethoxyphenyl moieties.

- High-throughput screening (HTS) : Test against a panel of 100+ targets to identify off-target effects.

- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity .

Q. What validation criteria ensure reliability in computational predictions?

- Docking validation : Compare predicted poses with co-crystal structures (if available).

- Consensus scoring : Use multiple docking algorithms (e.g., Glide, GOLD) to reduce false positives.

- Experimental correlation : Validate top-ranked compounds with in vitro binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。